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Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

Cat. No.: B044522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

BINAM (1,1'-binaphthyl-2,2'-diamine) derivatives as precursors to chiral phosphoric acid

catalysts in anion phase-transfer catalysis. This methodology has proven particularly effective

in the enantioselective α-amination of carbonyl compounds, offering a powerful tool for the

synthesis of chiral amines and amino acid derivatives.

Introduction to Chiral Anion Phase-Transfer
Catalysis
Chiral anion phase-transfer catalysis is an effective strategy in asymmetric synthesis.[1] In this

approach, a chiral anion forms a lipophilic ion pair with a cation, shuttling it into an organic

phase where it can react with a nucleophile.[2] The chiral environment created by the anion

induces enantioselectivity in the reaction.[3] BINAM-derived phosphoric acids have emerged as

a privileged class of catalysts for this purpose.[4] Their unique steric and electronic properties,

stemming from the C2-symmetric binaphthyl backbone, allow for high levels of stereocontrol.[5]

A key application of this catalytic system is the α-amination of carbonyl compounds using

aryldiazonium salts as the nitrogen source.[3][6] The BINAM-derived phosphate anion

exchanges with the counterion of the aryldiazonium salt, generating a chiral, reactive

diazonium ion pair in the organic phase.[3] This ion pair then reacts with an enolate or enamine
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derived from the carbonyl substrate to afford the α-aminated product with high enantiomeric

excess.[3][6]

Applications: Enantioselective α-Amination of
Carbonyl Compounds
The α-amination of ketones and related compounds provides direct access to valuable chiral α-

amino ketones, which are precursors to α-amino acids and other biologically active molecules.

[6] The use of BINAM-derived phosphoric acids as phase-transfer catalysts has enabled highly

enantioselective versions of this transformation.[6]

Data Presentation
The following tables summarize the performance of a BINAM-derived phosphoric acid catalyst

in the α-amination of various carbonyl compounds.

Table 1: Optimization of the Enantioselective α-Amination Reaction[6]

Entry
Catalyst
(mol%)

Solvent Base
Conversion
(%)

ee (%)

1 10 Toluene NaH >95 85

2 10 MTBE NaH >95 90

3 10 Cyclohexane NaH >95 92

4 5 Cyclohexane NaH >95 92

5 10 Cyclohexane K2CO3 <10 -

6 10 Cyclohexane Na2CO3 <10 -

7 10 Cyclohexane NaHCO3 <10 -

Conditions: Indanone substrate (1 equiv.), catalyst, base (6 equiv.), PhN2BF4 (1.2 equiv.),

solvent (0.025 M), rt, 2–24 h. Conversion based on consumption of starting material as

determined by 1H NMR. Enantiomeric excess determined by chiral phase HPLC.
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Table 2: Substrate Scope for the Enantioselective α-Amination[6]

Substrate Product Yield (%) ee (%)

1-Indanone
2-(phenyldiazenyl)-1-

indanone
85 92

5-Methoxy-1-indanone

5-Methoxy-2-

(phenyldiazenyl)-1-

indanone

88 93

5-Bromo-1-indanone

5-Bromo-2-

(phenyldiazenyl)-1-

indanone

82 91

Benzosuberone

2-

(phenyldiazenyl)benzo

suberone

78 96

β-Ketoamide

N,N-diethyl-2-oxo-2-

phenyl-3-

(phenyldiazenyl)propa

namide

91 90

Conditions: Nucleophile (1 equiv.), BINAM-derived catalyst (10 mol%), NaH (6 equiv.),

ArN2BF4 (1.2 equiv.), Cyclohexane or MTBE (0.025 M).

Experimental Protocols
General Protocol for the Enantioselective α-Amination of
Indanones
This protocol is a general procedure based on the available literature.[6]

Materials:

Indanone substrate

BINAM-derived phosphoric acid catalyst
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Sodium hydride (NaH, 60% dispersion in mineral oil)

Aryldiazonium tetrafluoroborate

Anhydrous cyclohexane or MTBE

Standard glassware for organic synthesis

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

To an oven-dried reaction vial under an inert atmosphere, add the BINAM-derived

phosphoric acid catalyst (0.10 equiv.).

Add the indanone substrate (1.0 equiv.) to the vial.

Add anhydrous cyclohexane or MTBE (to make a 0.025 M solution).

Stir the mixture at room temperature.

In a separate vial, weigh the sodium hydride (6.0 equiv.) and the aryldiazonium

tetrafluoroborate (1.2 equiv.).

Add the sodium hydride and aryldiazonium tetrafluoroborate to the reaction mixture in

portions over 10 minutes.

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl

solution.

Extract the mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate

under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired

α-aminated product.

Determine the enantiomeric excess of the product by chiral phase HPLC analysis.

Synthesis of a BINAM-derived Phosphoric Acid Catalyst
This is a general procedure for the synthesis of a BINAM-derived phosphoric acid.

Materials:

(R)- or (S)-1,1'-Binaphthyl-2,2'-diamine ((R)- or (S)-BINAM)

Phosphorus oxychloride (POCl3)

Substituted phenol (e.g., 2,4,6-triisopropylphenol)

Triethylamine (NEt3)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (HCl)

Procedure:

Phosphorylation: In a flame-dried flask under an inert atmosphere, dissolve (R)-BINAM (1.0

equiv.) and triethylamine (2.2 equiv.) in anhydrous DCM. Cool the solution to 0 °C and add

phosphorus oxychloride (1.1 equiv.) dropwise. Allow the reaction to warm to room

temperature and stir for 12 hours.

Hydrolysis: Cool the reaction mixture to 0 °C and slowly add water to hydrolyze the

intermediate. Stir for 1 hour.

Esterification: To the same flask, add the substituted phenol (2.2 equiv.) and triethylamine

(2.2 equiv.). Stir at room temperature for 24 hours.

Workup: Wash the reaction mixture with 1 M HCl, then with brine. Dry the organic layer over

anhydrous Na2SO4 and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography to yield the BINAM-

derived phosphoric acid.
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Caption: Proposed catalytic cycle for chiral anion phase-transfer amination.
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Caption: General experimental workflow for α-amination.
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Conclusion
Chiral anion phase-transfer catalysis using BINAM-derived phosphoric acids represents a

robust and highly effective method for the enantioselective synthesis of valuable chiral

molecules. The α-amination of carbonyl compounds is a prime example of the power of this

approach, providing access to enantioenriched α-amino acid precursors with high yields and

excellent enantioselectivities under mild reaction conditions. The operational simplicity and

broad substrate scope make this a valuable tool for researchers in both academic and

industrial settings, particularly in the field of drug discovery and development. Further

exploration of different BINAM derivatives and their applications in other asymmetric

transformations is an active area of research with the potential to uncover new and powerful

synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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